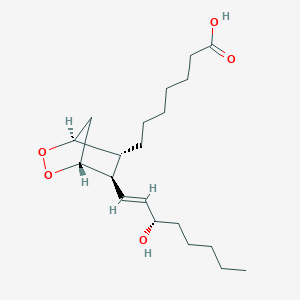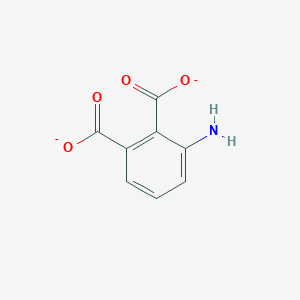
前列腺素H1
描述
前列腺素H1是前列腺素家族的一员,前列腺素家族是由脂肪酸衍生而来的脂类化合物。这些化合物以其强效的生物活性而闻名,包括在炎症、血管功能和血小板聚集中的作用。 This compound 特别是所有 1 系列前列腺素和血栓烷的前体,使其成为这些生物活性分子生物合成中的关键中间体 .
科学研究应用
前列腺素H1在科学研究中具有广泛的应用:
化学: 用作合成各种前列腺素和血栓烷的前体。
生物学: 研究其在细胞信号传导和炎症反应调节中的作用。
医学: 研究其在炎症、心血管疾病和血小板聚集障碍等疾病中的潜在治疗作用.
工业: 用于生产药物和作为药物开发中的研究工具。
作用机制
前列腺素H1通过几个分子靶点和途径发挥其作用:
环氧合酶途径: 它被环氧合酶代谢以产生其他具有生物活性的前列腺素。
受体结合: 作用于特定的前列腺素受体,例如 CRTH2 受体,以介导炎症反应.
信号转导: 涉及激活调节基因表达和细胞反应的细胞内信号通路。
类似化合物:
前列腺素H2: 前列腺素生物合成途径中的另一个前体,但会导致 2 系列前列腺素的形成。
前列腺素G1: this compound合成中的中间体。
血栓烷A1: This compound代谢产物,具有不同的生物活性.
独特性: this compound的独特性在于它是所有 1 系列前列腺素和血栓烷的前体。 这使其成为调节各种生理过程(包括炎症和血管功能)的关键分子 .
生化分析
Biochemical Properties
Prostaglandin H1 is involved in several biochemical reactions, primarily acting as a precursor to other prostaglandins and thromboxanes . It interacts with enzymes such as cyclooxygenase-1 and cyclooxygenase-2, which catalyze its formation from arachidonic acid . Additionally, prostaglandin H1 interacts with various proteins and receptors, including the prostaglandin E2 receptor, which mediates its effects on inflammation and vasodilation .
Cellular Effects
Prostaglandin H1 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It plays a role in the regulation of inflammation by modulating the activity of immune cells and the production of cytokines . Prostaglandin H1 also affects smooth muscle cells, leading to vasodilation and increased blood flow . Furthermore, it can influence gene expression by activating transcription factors involved in inflammatory responses .
Molecular Mechanism
The molecular mechanism of prostaglandin H1 involves its binding to specific receptors on the cell surface, such as the prostaglandin E2 receptor . This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which leads to the activation of protein kinase A and subsequent changes in gene expression . Prostaglandin H1 can also inhibit or activate enzymes involved in the inflammatory response, such as cyclooxygenase-2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of prostaglandin H1 can change over time due to its stability and degradation . Prostaglandin H1 is relatively stable under physiological conditions but can be rapidly degraded by enzymes such as prostaglandin dehydrogenase . Long-term studies have shown that prolonged exposure to prostaglandin H1 can lead to sustained inflammatory responses and changes in cellular function .
Dosage Effects in Animal Models
The effects of prostaglandin H1 vary with different dosages in animal models . At low doses, prostaglandin H1 can promote vasodilation and reduce inflammation . At high doses, it can cause adverse effects such as increased blood clot formation and tissue damage . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
Prostaglandin H1 is involved in the metabolic pathways of eicosanoids, which include the synthesis of other prostaglandins and thromboxanes . It is synthesized from arachidonic acid through the action of cyclooxygenase enzymes and can be further metabolized into various bioactive lipids . Prostaglandin H1 also interacts with cofactors such as glutathione, which can influence its metabolic flux and the levels of metabolites .
Transport and Distribution
Prostaglandin H1 is transported and distributed within cells and tissues through specific transporters and binding proteins . The prostaglandin transporter (SLCO2A1) mediates the cellular uptake of prostaglandin H1, allowing it to exert its effects on target cells . Additionally, prostaglandin H1 can accumulate in certain tissues, such as the vascular endothelium, where it plays a role in regulating blood flow and inflammation .
Subcellular Localization
Prostaglandin H1 is localized to various subcellular compartments, including the endoplasmic reticulum and nuclear envelope . It is found on the lumenal surfaces of these organelles, where it can interact with enzymes and receptors involved in its synthesis and signaling . The subcellular localization of prostaglandin H1 can influence its activity and function, as it allows for specific interactions with other biomolecules .
准备方法
合成路线和反应条件: 前列腺素H1是由二同型-γ-亚麻酸在环氧合酶(COX-1 和 COX-2)的作用下合成的。 该过程包括将二同型-γ-亚麻酸转化为前列腺素G1,然后将其还原为this compound 。反应条件通常需要氧气和合适的还原剂。
工业生产方法: this compound的工业生产遵循类似的生化途径,但规模更大。 该过程包括使用生物反应器对二同型-γ-亚麻酸进行酶促转化,生物反应器保持酶活性最佳条件,包括温度、pH 和氧气水平 .
化学反应分析
反应类型: 前列腺素H1会发生各种化学反应,包括:
氧化: 转化为前列腺素G1。
还原: 形成其他 1 系列前列腺素。
取代: 涉及官能团修饰的反应。
常用试剂和条件:
氧化: 需要氧气和环氧合酶。
还原: 利用 NADPH 等还原剂。
取代: 在受控条件下涉及卤素或其他亲电试剂等试剂。
相似化合物的比较
Prostaglandin H2: Another precursor in the prostaglandin biosynthesis pathway but leads to the formation of 2-series prostaglandins.
Prostaglandin G1: An intermediate in the synthesis of prostaglandin H1.
Thromboxane A1: A product of prostaglandin H1 metabolism with distinct biological activities.
Uniqueness: Prostaglandin H1 is unique due to its role as a precursor to all 1-series prostaglandins and thromboxanes. This makes it a critical molecule in the regulation of various physiological processes, including inflammation and vascular function .
属性
IUPAC Name |
7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h12-13,15-19,21H,2-11,14H2,1H3,(H,22,23)/b13-12+/t15-,16+,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAYABHEVAQSJS-CDIPTNKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)OO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1CCCCCCC(=O)O)OO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[a]pyrene-11,12-diol](/img/structure/B1234016.png)


![(6aS)-3,6a,10-trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-9(6H)-one](/img/structure/B1234020.png)


![(E)-1-[3-[2-(3-methoxyphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1234027.png)

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1234031.png)




